molecular formula C22H22O11 B12300463 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one

4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B12300463
M. Wt: 462.4 g/mol
InChI Key: JZBHUVGJBWDUSA-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound known for its diverse biological activities. This compound is characterized by the presence of a benzopyran ring system, which is substituted with various functional groups, including hydroxyl, methoxy, and glucopyranosyloxy groups. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a suitable benzopyran derivative with a glucopyranosyl donor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders due to its bioactive properties.

    Industry: Utilized in the development of functional materials, such as coatings and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its anti-inflammatory effects are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-methoxy-2H-1-benzopyran-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. Its specific substitution pattern on the benzopyran ring system differentiates it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C22H22O11/c1-30-10-5-14-18(11(7-17(26)31-14)9-2-3-12(24)13(25)4-9)15(6-10)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-7,16,19-25,27-29H,8H2,1H3

InChI Key

JZBHUVGJBWDUSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CC(=O)O2)C3=CC(=C(C=C3)O)O)C(=C1)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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